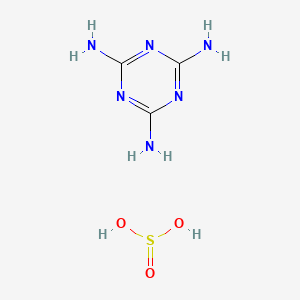
Sulfurous acid;1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfurous acid;1,3,5-triazine-2,4,6-triamine is a compound that combines the properties of sulfurous acid and 1,3,5-triazine-2,4,6-triamine. Sulfurous acid is known for its reducing properties and is often used in various chemical processes.
Vorbereitungsmethoden
The preparation of sulfurous acid;1,3,5-triazine-2,4,6-triamine typically involves the polymerization of sulfurous acid, sodium salt (1:1), with formaldehyde and 1,3,5-triazine-2,4,6-triamine. This process is usually carried out in an aqueous solution where sodium bisulfite is dissolved in water, followed by the addition of formaldehyde and 1,3,5-triazine-2,4,6-triamine . The reaction conditions are carefully controlled to ensure the formation of a water-soluble polymer .
Analyse Chemischer Reaktionen
Sulfurous acid;1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The sulfurous acid component can be oxidized to sulfuric acid under certain conditions.
Polymerization: The compound can form polymers through reactions with formaldehyde, resulting in the formation of melamine-formaldehyde resins.
Common reagents used in these reactions include formaldehyde, sodium bisulfite, and various amines. The major products formed from these reactions include melamine-formaldehyde resins and other polymeric materials .
Wissenschaftliche Forschungsanwendungen
Sulfurous acid;1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of sulfurous acid;1,3,5-triazine-2,4,6-triamine involves its ability to form stable polymers and its reactivity with various nucleophiles. The sulfurous acid component acts as a reducing agent, while the triazine ring can undergo nucleophilic substitution reactions. These properties make the compound useful in the formation of stable, cross-linked polymeric materials .
Vergleich Mit ähnlichen Verbindungen
Sulfurous acid;1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds such as:
Cyanuric acid: Another triazine derivative, cyanuric acid is used in the production of herbicides and disinfectants.
Sulfurous acid: Known for its reducing properties, sulfurous acid is used in various chemical processes, including bleaching and water treatment.
The uniqueness of this compound lies in its combination of reducing properties and the ability to form stable polymers, making it valuable in both chemical synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
221881-23-8 |
|---|---|
Molekularformel |
C3H8N6O3S |
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
sulfurous acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.H2O3S/c4-1-7-2(5)9-3(6)8-1;1-4(2)3/h(H6,4,5,6,7,8,9);(H2,1,2,3) |
InChI-Schlüssel |
NGTPJMOILNSFNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NC(=N1)N)N)N.OS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
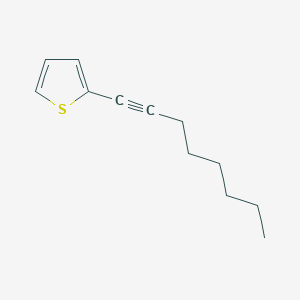
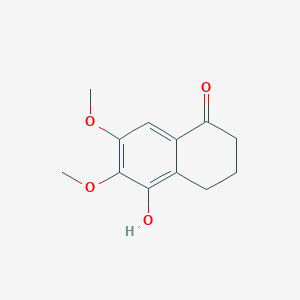
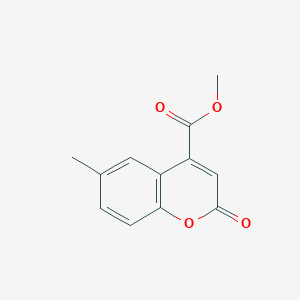

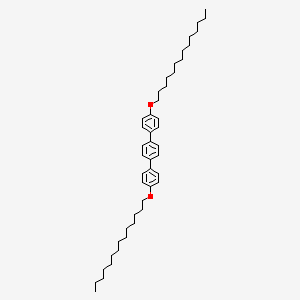
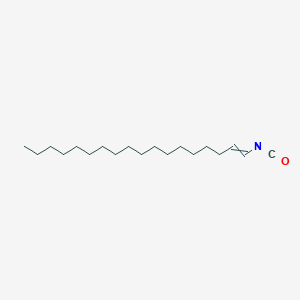
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
